

Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylpiperidin-2-yl)methanamine

Cat. No.: B1306147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for **(1-Methylpiperidin-2-yl)methanamine** (CAS: 5298-72-6) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known properties and leverages data from structurally related analogs, particularly (1-methylpiperidin-4-yl)methanamine, to offer potential synthetic routes and experimental frameworks. The provided protocols and data should be considered as a starting point for research and adapted as necessary.

Introduction

(1-Methylpiperidin-2-yl)methanamine is a heterocyclic amine containing a piperidine ring N-methylated at position 1 and substituted with a methanamine group at position 2. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents.^[1] This compound serves as a valuable fragment and building block for the synthesis of more complex molecules in drug discovery and chemical biology.^[2] Its structural isomers, particularly those with substitution at the 4-position of the piperidine ring, have shown activity as ligands for G-protein coupled receptors (GPCRs), including sigma (σ), histamine, and serotonin receptors.^[3]

Chemical Properties

Basic chemical and physical properties of **(1-Methylpiperidin-2-yl)methanamine** are summarized in the table below.

Property	Value	Reference
CAS Number	5298-72-6	[4] [5]
Molecular Formula	C ₇ H ₁₆ N ₂	[4]
Molecular Weight	128.22 g/mol	[4]
IUPAC Name	(1-methylpiperidin-2-yl)methanamine	[4]
SMILES	CN1CCCC1CN	[4]
InChIKey	PPUMJZMVFCQLQBI-UHFFFAOYSA-N	[4]

Synthesis Protocols

While a specific, detailed synthesis protocol for **(1-Methylpiperidin-2-yl)methanamine** is not readily available in the reviewed literature, a plausible synthetic route can be adapted from established methods for related piperidine derivatives. The following proposed synthesis is based on the well-documented synthesis of N-Methyl-1-(piperidin-4-yl)methanamine.[\[6\]](#)

Proposed Synthesis of **(1-Methylpiperidin-2-yl)methanamine**

This proposed synthesis involves a three-step process starting from commercially available N-methylpicolinamide.

Step 1: Reduction of N-methylpicolinamide to (pyridin-2-yl)methanamine

- Reaction: N-methylpicolinamide is reduced to the corresponding amine.

- **Reagents and Conditions:** A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent like Tetrahydrofuran (THF), would be appropriate. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
- **Work-up:** The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution), followed by extraction with an organic solvent and purification.

Step 2: Reduction of the Pyridine Ring to a Piperidine Ring

- **Reaction:** The aromatic pyridine ring of (pyridin-2-yl)methanamine is hydrogenated to a piperidine ring.
- **Reagents and Conditions:** Catalytic hydrogenation is a standard method for this transformation. A platinum-based catalyst like Platinum(IV) oxide (PtO_2) under a hydrogen atmosphere in an acidic solvent (e.g., acetic acid or ethanol with HCl) is commonly used.
- **Work-up:** The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The product is then isolated, potentially as a hydrochloride salt.

Step 3: N-methylation of the Piperidine Nitrogen

- **Reaction:** The secondary amine of the piperidine ring is methylated to yield the final product.
- **Reagents and Conditions:** The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of amines.
- **Work-up:** The reaction mixture is basified and extracted with an organic solvent. The final product is then purified by distillation or chromatography.

A general workflow for this proposed synthesis is depicted below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(1-Methylpiperidin-2-yl)methanamine**.

Biological Activity and Experimental Protocols

As previously noted, specific biological data for **(1-Methylpiperidin-2-yl)methanamine** is scarce. However, based on the activity of its 4-substituted isomer and other piperidine derivatives, it is plausible that this compound could be screened for activity at various GPCRs. [3] The following section outlines a general experimental protocol for a radioligand binding assay, a common method for assessing the affinity of a compound for a specific receptor. This protocol is adapted from a standard procedure for σ_1 receptor binding assays.[3]

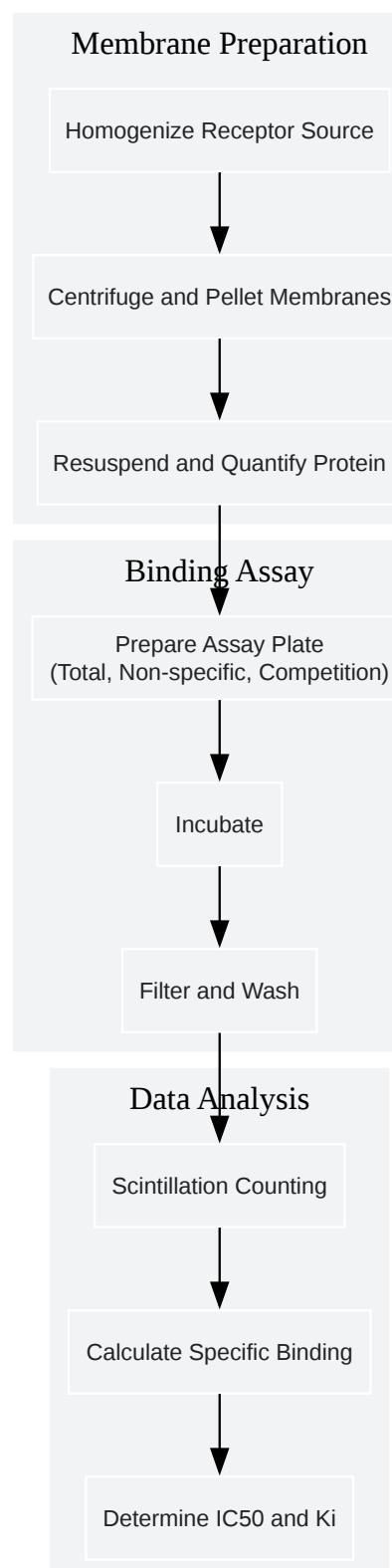
General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of **(1-Methylpiperidin-2-yl)methanamine** for a target receptor (e.g., σ_1 receptor).

Materials:

- Receptor Source: Cell membranes expressing the target receptor (e.g., from a stable cell line or animal tissue).
- Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [^3H]-pentazocine for the σ_1 receptor).
- Non-specific Binding Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., Haloperidol).
- Assay Buffer: A buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
- Test Compound: **(1-Methylpiperidin-2-yl)methanamine** dissolved in a suitable solvent (e.g., DMSO).
- Equipment: 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters, and a cell harvester.

Procedure:

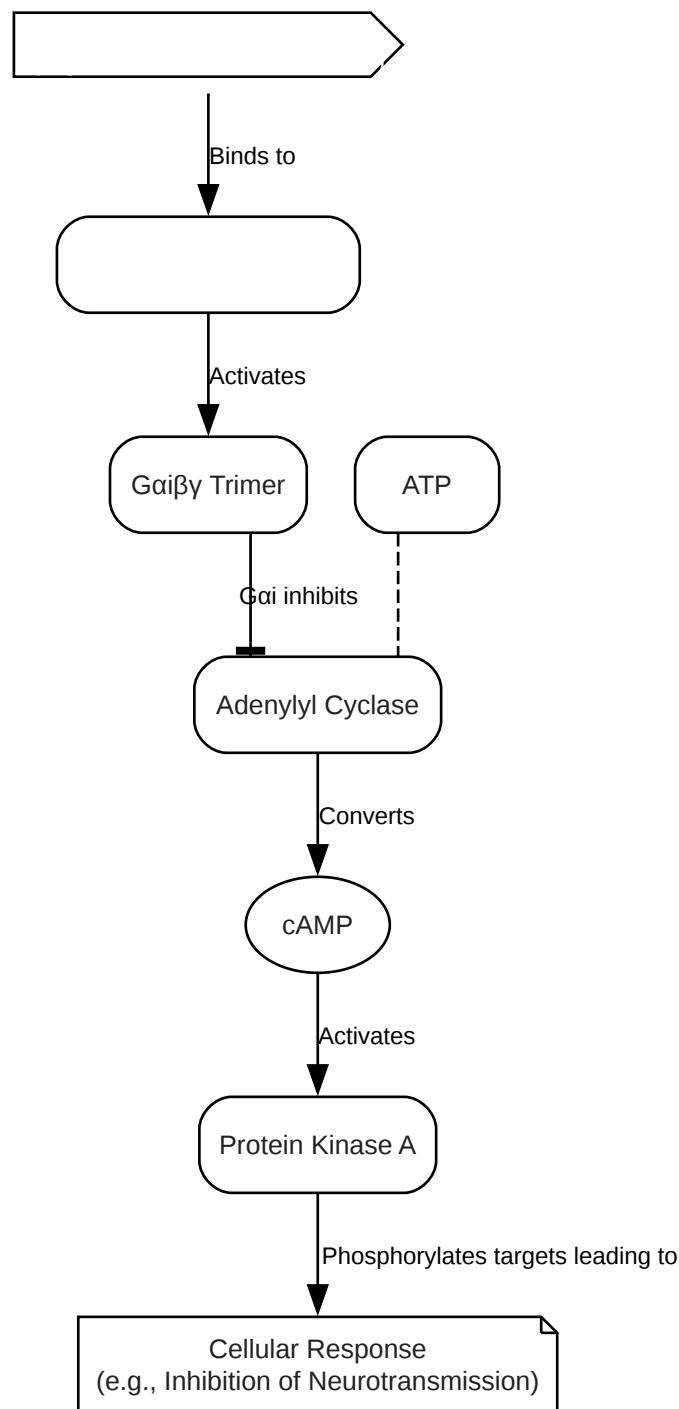

- Membrane Preparation:

- Homogenize tissue or cells in ice-cold assay buffer.
- Centrifuge the homogenate to remove cellular debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

- Binding Assay:
 - In a 96-well plate, set up the following in triplicate:
 - Total Binding: Radioligand and membrane preparation.
 - Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding ligand.
 - Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.
 - Incubate the plate under conditions optimized for the specific receptor (e.g., 37°C for 90 minutes).
 - Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Data Analysis:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

A generalized workflow for this experimental protocol is illustrated below:


[Click to download full resolution via product page](#)

Caption: General workflow for a radioligand binding assay.

Potential Signaling Pathways

Given the structural similarities to known GPCR ligands, derivatives of **(1-Methylpiperidin-2-yl)methanamine** could potentially modulate various signaling pathways. For instance, if a derivative were found to be an agonist at a G_{αi}-coupled receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a simplified diagram of a generic G_{αi}-coupled GPCR signaling pathway:

[Click to download full resolution via product page](#)

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Conclusion

(1-Methylpiperidin-2-yl)methanamine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The synthetic and experimental protocols outlined in this guide, based on closely related analogs, provide a solid foundation for initiating research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. biocat.com [biocat.com]
- 3. benchchem.com [benchchem.com]
- 4. (1-Methylpiperidin-2-yl)methanamine | C7H16N2 | CID 2794677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306147#1-methylpiperidin-2-yl-methanamine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com